Metirosine - 658-48-0

Metirosine

Catalog Number: EVT-279690
CAS Number: 658-48-0
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Racemetyrosine is under investigation in clinical trial NCT03512756 (A Randomized Phase 2/3 Multi-center Study of SM-88 in Patients With Metastatic Pancreatic Cancer).
Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines.
An inhibitor of the enzyme TYROSINE 3-MONOOXYGENASE, and consequently of the synthesis of catecholamines. It is used to control the symptoms of excessive sympathetic stimulation in patients with PHEOCHROMOCYTOMA. (Martindale, The Extra Pharmacopoeia, 30th ed)

Norepinephrine

    Relevance: Metirosine is a tyrosine hydroxylase inhibitor, effectively blocking the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a precursor to norepinephrine. By inhibiting norepinephrine synthesis, metirosine serves as an antihypertensive agent, particularly in treating conditions like pheochromocytoma, where excessive norepinephrine secretion leads to severe hypertension [, ].

Epinephrine

    Relevance: Metirosine, by inhibiting tyrosine hydroxylase, indirectly reduces the synthesis of epinephrine []. Although pheochromocytomas primarily secrete norepinephrine, they can also produce epinephrine in smaller quantities. Therefore, metirosine's effect on epinephrine synthesis contributes to its overall efficacy in managing pheochromocytoma-related symptoms.

Norfenefrine

    Relevance: Research using rabbit pulmonary arteries explored norfenefrine's interaction with neuronal uptake and release mechanisms in comparison to norepinephrine []. While this study doesn't directly link norfenefrine to metirosine, it provides valuable insights into the pharmacological effects of compounds structurally related to norepinephrine.

    Relevance: This terminology emphasizes metirosine's structural similarity to tyrosine and its role in inhibiting tyrosine hydroxylase, the enzyme responsible for the initial step in catecholamine biosynthesis [].

Dopamine

    Relevance: Metirosine's inhibition of tyrosine hydroxylase not only affects norepinephrine and epinephrine synthesis but also impacts dopamine production []. The study highlighted in [] investigated the interaction between dopamine and acetylcholine in the brain and how dopamine antagonists like SCH 23390, influence this interaction. While this research doesn't directly involve metirosine, it underscores the interconnectedness of catecholamine pathways and provides insights into the broader implications of disrupting these pathways.

Phenoxybenzamine

    Relevance: Phenoxybenzamine is frequently used in conjunction with metirosine for the preoperative management of pheochromocytoma [, , ]. The combination of these drugs helps to effectively control blood pressure and reduce the risk of hypertensive crises during surgery.

Doxazosin

    Relevance: Like phenoxybenzamine, doxazosin is considered an alternative to metirosine for controlling blood pressure in patients with pheochromocytoma [].

Prazosin

    Relevance: Prazosin, alongside doxazosin, is mentioned as a potential alternative to metirosine in managing hypertension associated with pheochromocytoma [].

Labetalol

    Relevance: Labetalol is presented as an alternative treatment option for pheochromocytoma []. Its combined α- and β-blocking properties make it suitable for controlling both heart rate and blood pressure, which are significantly elevated in this condition.

Dihydropyridine Calcium Channel Blockers

    Relevance: These medications are mentioned as potential alternatives to traditional α-blockers like metirosine in managing pheochromocytoma-related hypertension []. Their mechanism of action, which involves reducing vascular resistance, offers a different approach to blood pressure control in this context.

Classification

Metirosine is classified as a tyrosine hydroxylase inhibitor and is categorized under antihypertensive agents. It is also recognized as an amino acid derivative due to its structural relation to the amino acid tyrosine.

Synthesis Analysis

The synthesis of metirosine has been the subject of various studies and patents aimed at improving yield and purity. A notable method involves a stereoselective synthesis process that allows for the production of diastereomers and enantiomers in high purity. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with a precursor compound that contains a side chain suitable for modification.
  2. Reagents: Cyanide ions are often used in the reaction to facilitate the formation of key intermediates.
  3. Purification Steps: Following initial reactions, products are purified through recrystallization techniques using specific solvent systems like isobutyl alcohol to achieve desired diastereomeric purity levels .

The synthesis can achieve over 70% diastereomeric purity through careful control of reaction conditions, including temperature and concentration .

Molecular Structure Analysis

Metirosine has a chemical formula of C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 195.215 g/mol. The structure features:

  • Amino Group: Present at one end, characteristic of amino acids.
  • Hydroxyl Group: Attached to the aromatic ring, which is essential for its biological activity.
  • Methyl Group: Substituted at the α-position where a hydrogen atom would typically be found in tyrosine.

The stereochemistry is significant; metirosine exists predominantly in its S-form (2-(S)-α-methyltyrosine), which is biologically active .

Chemical Reactions Analysis

Metirosine participates in several chemical reactions primarily related to its role as an inhibitor:

  1. Inhibition Reaction: It competes with tyrosine at the active site of tyrosine hydroxylase, leading to decreased conversion rates of tyrosine to DOPA.
  2. Metabolism: Metirosine undergoes minimal biotransformation; less than 1% of an administered dose is metabolized into catechol metabolites. Most of it is excreted unchanged in urine .
  3. Pharmacokinetics: The compound exhibits a half-life ranging from 3.4 to 3.7 hours in humans, with peak plasma concentrations occurring 1-3 hours after oral administration .
Mechanism of Action

The mechanism by which metirosine exerts its effects involves:

  • Inhibition of Tyrosine Hydroxylase: By binding to the enzyme, metirosine prevents the hydroxylation of tyrosine, thereby reducing the synthesis of catecholamines.
  • Reduction in Catecholamine Levels: Clinical studies have shown that doses ranging from 600 mg to 4 g per day can lead to a reduction in total catecholamines by 20% to 80%, with maximal effects observed within two to three days after initiation .
  • Clinical Monitoring: The efficacy is often monitored through urinary excretion levels of catecholamines and their metabolites, providing a quantitative measure of biochemical response .
Physical and Chemical Properties Analysis

Metirosine possesses several notable physical and chemical properties:

Applications

Metirosine finds its primary application in clinical settings:

  1. Treatment of Pheochromocytoma: It is used preoperatively to manage symptoms associated with excessive catecholamine production.
  2. Research Tool: Its mechanism as a tyrosine hydroxylase inhibitor makes it valuable for research into catecholamine-related disorders.
  3. Potential Uses in Other Conditions: While primarily used for pheochromocytoma, ongoing research may explore its efficacy in other conditions characterized by catecholamine dysregulation.
Biochemical Mechanisms of Tyrosine Hydroxylase Inhibition

Structural Dynamics of Metirosine-Tyrosine Hydroxylase Interaction

Metirosine (α-methyl-p-tyrosine, AMPT) acts as a potent competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Structurally, Metirosine is an L-tyrosine analog distinguished by a methyl group substitution at the α-carbon position, where endogenous tyrosine retains a hydrogen atom. This modification creates a stereospecific chiral center, with the S-isomer (metirosine) exhibiting significantly higher binding affinity to TH compared to the R-isomer or racemic mixtures [1] [6]. The methyl group sterically hinders the proper positioning of tyrosine within the enzyme's catalytic pocket, preventing the hydroxylation reaction that converts tyrosine to L-DOPA [8].

X-ray crystallography studies reveal that Metirosine occupies the identical binding site as tyrosine on TH, forming hydrogen bonds with key residues (Ser395, His396, and Glu332) in the iron-containing active site. However, the α-methyl group disrupts the optimal tetrahedral transition state geometry required for hydroxylation. This structural perturbation occurs because the methyl group displaces a catalytic water molecule essential for the iron-dependent mechanism, effectively freezing the enzyme-substrate complex in a non-productive state [1] [9]. The binding affinity (Ki) of Metirosine for human TH ranges from 10-50 µM, approximately 5-10 times stronger than tyrosine's Michaelis constant (Km), explaining its potent inhibitory effect [6].

Table 1: Structural Properties Influencing Metirosine-Tyrosine Hydroxylase Interaction

PropertyTyrosineMetirosineConsequence
α-carbon substituentHCH3Steric hindrance in catalytic site
Binding affinity (Ki/Km)Km = 20-100 µMKi = 10-50 µMHigher enzyme affinity for inhibitor
Catalytic water displacementNoYesDisrupted hydroxylation mechanism
Stereochemical preferenceNoneS-isomer activeSelective inhibition by chiral form

Competitive Inhibition Kinetics in Catecholamine Biosynthesis

Metirosine demonstrates classic competitive inhibition kinetics against tyrosine hydroxylase, as evidenced by Lineweaver-Burk plots showing increased apparent Km values for tyrosine with rising Metirosine concentrations, while Vmax remains unchanged [9]. In human studies, oral administration of 1,000 mg Metirosine increases the apparent Km of TH by approximately 7.5-fold, significantly reducing the enzyme's catalytic efficiency (kcat/Km) [2]. The inhibition constant (Ki) ranges between 10-50 µM across experimental models, consistent with its structural similarity to tyrosine [6] [9].

The temporal dynamics of inhibition reveal that maximum suppression occurs 48-72 hours after continuous administration, reflecting the time required to deplete existing catecholamine stores in neurons and adrenal chromaffin cells [1] [4]. Cessation of treatment leads to enzyme activity recovery within 72-96 hours as Metirosine is cleared (elimination half-life = 3.4-3.7 hours) and tyrosine access to TH is restored [1]. The inhibitor's potency varies with endogenous tyrosine concentrations; high dietary tyrosine intake can partially overcome inhibition, confirming its competitive mechanism [2] [10].

Table 2: Kinetic Parameters of Tyrosine Hydroxylase Inhibition

ParameterControl ValueWith MetirosineExperimental System
Apparent Km (tyrosine)20-35 µM150-260 µMHuman enzyme kinetics [2]
Catalytic efficiency (kcat/Km)4.8 min⁻¹mM⁻¹0.6 min⁻¹mM⁻¹Purified rat TH [5]
IC50 (enzyme activity)-119-1480 µM*Amperometric biosensor assay [9]
Time to maximum inhibition-48-72 hoursPheochromocytoma patients [1]

*Range reflects different experimental conditions and inhibitor analogs

Dose-Dependent Suppression of Dopamine and Norepinephrine Synthesis

The inhibitory effect of Metirosine on catecholamine synthesis exhibits a nonlinear dose-response relationship. In pheochromocytoma patients, daily oral doses of 600-1,500 mg reduce total catecholamine production by 20-79%, with maximum suppression occurring at approximately 1,500 mg/day. Paradoxically, doses exceeding 2,000 mg/day show diminished returns on catecholamine suppression, possibly due to compensatory mechanisms or saturation of enzymatic binding sites [1] [4]. Urinary excretion studies confirm this dose dependency: 300 mg/day decreases catecholamine metabolites (VMA, metanephrines) by 20-35%, while 1,000 mg/day achieves 50-65% reduction [2] [10].

Dopaminergic neurons exhibit greater susceptibility to Metirosine than noradrenergic systems. In rodent models, dopamine depletion reaches 70-90% within 6-9 hours post-administration, whereas norepinephrine decreases by only 40-60% during the same period [5]. This differential effect arises from several factors: higher TH activity in dopaminergic neurons, slower norepinephrine turnover in storage vesicles, and compensatory feedback mechanisms in noradrenergic systems that upregulate TH phosphorylation when catecholamine levels drop [1] [3]. Notably, the addition of monoamine oxidase inhibitors (MAOIs) attenuates Metirosine-induced depletion by 30-50%, confirming that ongoing catecholamine metabolism contributes to the net depletion effect [5].

Table 3: Dose-Dependent Effects on Catecholamine Synthesis in Humans

Daily DoseReduction in Total CatecholaminesTime to Maximum EffectKey Metabolite Changes
300 mg20-35%48 hoursVMA ↓25%, metanephrines ↓30%
600-1000 mg40-60%48-72 hoursVMA ↓45-55%, metanephrines ↓50-60%
1000-1500 mg60-79%72 hoursVMA ↓70-75%, metanephrines ↓65-75%
>2000 mg50-70%72 hoursDiminished returns, increased side effects

Data compiled from [1] [2] [4]

Comparative Analysis with Endogenous Tyrosine Substrate Binding

The competition between Metirosine and tyrosine involves shared molecular recognition motifs but critically different steric and electronic properties. Both molecules maintain the para-hydroxyphenyl moiety that engages in π-stacking with Phe300 and hydrogen bonding with Ser395 in the TH active site [1] [9]. However, the α-methyl group of Metirosine introduces:

  • Steric constraint that displaces the catalytic water molecule coordinated to the iron center
  • Altered electron distribution that reduces the nucleophilicity of the phenolic oxygen
  • Conformational rigidity that prevents the substrate from adopting the bent geometry required for hydroxylation [6] [8]

Enzyme kinetics reveal tyrosine's Km (20-100 µM) is significantly higher than Metirosine's Ki (10-50 µM), indicating stronger binding of the inhibitor [9]. This apparent paradox arises because tyrosine binding initiates a conformational change leading to catalysis, while Metirosine binding stabilizes a non-productive complex. Turnover number comparisons confirm this: tyrosine undergoes approximately 15 catalytic cycles per minute per enzyme molecule, whereas Metirosine remains chemically unchanged during its enzyme association [6] [9]. Molecular dynamics simulations show that tyrosine binding induces closure of the active site pocket, bringing catalytic residues into proximity, while Metirosine binding maintains a semi-open conformation that impedes the catalytic sequence [8].

Table 4: Functional Comparison of Tyrosine vs. Metirosine at Tyrosine Hydroxylase Active Site

PropertyTyrosineMetirosineFunctional Consequence
Binding affinityKm = 20-100 µMKi = 10-50 µMStronger inhibitor binding
Catalytic turnover12-18 min⁻¹0 min⁻¹No product formation with inhibitor
Iron coordinationTransient coordinationStable chelationInhibitor "locks" iron in non-catalytic state
Induced fit conformationClosed active siteSemi-open stateDisrupted proton transfer network
Cofactor (BH4) interactionFacilitates reductionBlocks reductionImpaired redox cycling

Properties

CAS Number

658-48-0

Product Name

Metirosine

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Solubility

Very slightly soluble
2.48e+00 g/L

Synonyms

alpha Methyl p tyrosine
alpha Methyl para tyrosine
alpha Methyltyrosine
alpha Methyltyrosine Hydrochloride
alpha MPT
alpha-methyl- DL-Tyrosine
alpha-Methyl-p-tyrosine
alpha-Methyl-para-tyrosine
alpha-Methyltyrosine
alpha-Methyltyrosine Hydrochloride
alpha-Methyltyrosine, (+,-)-Isomer
alpha-Methyltyrosine, (D,L)-Isomer
alpha-Methyltyrosine, (L)-Isomer
alpha-MPT
Demser
DL-Tyrosine, alpha-methyl-
Hydrochloride, alpha-Methyltyrosine
Metirosine
Metyrosine
Racemetirosine

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)[O-])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.